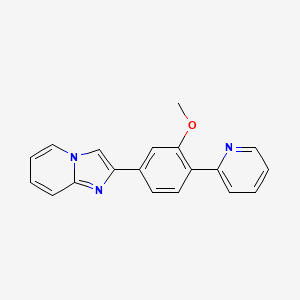
R,R-Fenoterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R,R-Fenoterol: is a selective beta-2 adrenergic receptor agonist. It is a stereoisomer of fenoterol, which is commonly used as a bronchodilator for the treatment of asthma and other pulmonary disorders . The compound has two chiral centers, making it one of the four possible stereoisomers of fenoterol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of R,R-Fenoterol involves the stereoselective reduction of a precursor compound. One common method includes the use of chiral catalysts to achieve the desired stereochemistry . The process typically involves the following steps:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.
Stereoselective reduction: The intermediate is then subjected to stereoselective reduction using chiral catalysts to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale stereoselective synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for enantiomeric separation .
Analyse Chemischer Reaktionen
Types of Reactions: R,R-Fenoterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, quinones, and substituted analogs .
Wissenschaftliche Forschungsanwendungen
R,R-Fenoterol has a wide range of scientific research applications, including:
Wirkmechanismus
R,R-Fenoterol exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels cause relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow . The compound also has some activity on beta-1 adrenergic receptors, which can lead to cardiovascular effects .
Vergleich Mit ähnlichen Verbindungen
Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.
Terbutaline: A beta-2 agonist with similar bronchodilatory effects.
Formoterol: A long-acting beta-2 agonist used for asthma and chronic obstructive pulmonary disease.
Uniqueness: R,R-Fenoterol is unique due to its high selectivity for beta-2 adrenergic receptors and its stereoselective synthesis, which provides a specific enantiomer with distinct pharmacological properties . This selectivity and stereochemistry contribute to its effectiveness and safety profile compared to other beta-2 agonists .
Eigenschaften
CAS-Nummer |
69421-37-0 |
|---|---|
Molekularformel |
C17H21NO4 |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17+/m1/s1 |
InChI-Schlüssel |
LSLYOANBFKQKPT-DIFFPNOSSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O |
Key on ui other cas no. |
130156-24-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinoline](/img/structure/B3063480.png)
![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)







